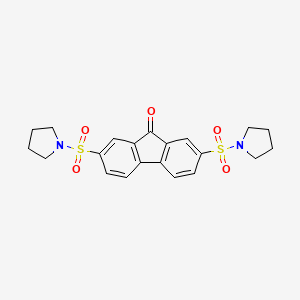![molecular formula C18H19ClFN3O B2968199 (2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone CAS No. 1118863-21-0](/img/structure/B2968199.png)
(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyridine ring which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing one nitrogen atom . The presence of the nitrogen in the ring makes it a versatile compound in organic syntheses. The compound also contains a diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine and diazepane rings in separate reactions, followed by their connection via a methanone group . The fluorophenyl group could then be added through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyridine and diazepane rings would give the molecule a three-dimensional structure, and the different groups attached to these rings would likely cause the molecule to have distinct chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the pyridine and diazepane rings, as well as the other functional groups present in the molecule . The pyridine ring is reactive towards electrophilic aromatic substitution, while the diazepane ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by the functional groups present in the molecule . For example, the presence of the pyridine ring would likely make the compound somewhat basic .Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
Research into compounds structurally related to "(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone" has provided significant insights into their crystal and molecular structures. For instance, the study by Lakshminarayana et al. (2009) on a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, highlighted its crystallization in the monoclinic space group and detailed its molecular interactions through intermolecular hydrogen bonding (Lakshminarayana et al., 2009). Such analyses contribute to a deeper understanding of the structural characteristics that may influence the chemical and pharmacological properties of these compounds.
Synthesis and Physicochemical Properties
Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of compounds, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related methanone compound. This research provided valuable information on the molecular structures, electrostatic potential, and physicochemical properties through spectroscopic methods and density functional theory (DFT) calculations. The findings are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Huang et al., 2021).
Potential Therapeutic Applications
Although direct studies on "this compound" and its exact therapeutic applications are limited, research on structurally or functionally similar compounds provides insights into potential uses. For example, the high-efficacy 5-HT1A receptor activation by related compounds has shown promise in treating neuropathic pain and allodynia in preclinical models, suggesting areas where our compound of interest could be investigated for therapeutic benefits (Colpaert et al., 2004).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-17-12-15(6-7-21-17)18(24)23-9-1-8-22(10-11-23)13-14-2-4-16(20)5-3-14/h2-7,12H,1,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBGUENAQKNODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=NC=C2)Cl)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2968119.png)
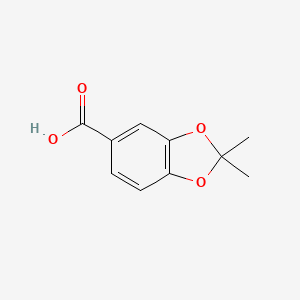
![6-Cyclopropyl-2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2968125.png)
![N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968128.png)
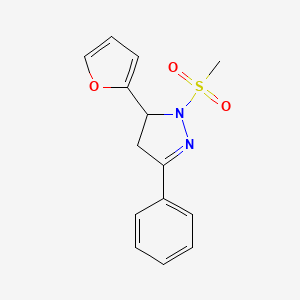
![6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2968130.png)
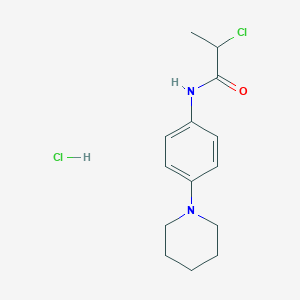
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2968132.png)
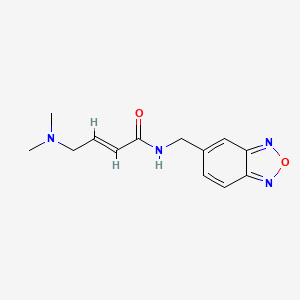

![Methyl 2-[(3-fluorobenzyl)thio]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2968136.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2968137.png)
